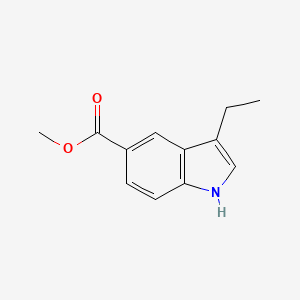

Methyl 3-Ethyl-1H-indole-5-carboxylate

Description

Structure

2D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

methyl 3-ethyl-1H-indole-5-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-3-8-7-13-11-5-4-9(6-10(8)11)12(14)15-2/h4-7,13H,3H2,1-2H3 |

InChI Key |

QXWRUBISFAFDQH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC2=C1C=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Synthesis in Ionic Liquids

A notable modern method involves the condensation of 2-haloaryl aldehydes or ketones with ethyl isocyanoacetate in the presence of ionic liquids under microwave irradiation. This method offers:

- High yields.

- Short reaction times (minutes instead of hours).

- Mild reaction conditions (around 50 °C).

- Simplified workup procedures.

| Parameter | Details |

|---|---|

| Substrate | 2-haloaryl aldehydes or ketones |

| Nitrogen source | Ethyl isocyanoacetate |

| Catalyst | Copper(I) iodide (CuI), 12 mol% |

| Solvent | Ionic liquid (e.g., 1-methyl-3-butylimidazolium hydroxide) |

| Microwave power | 100 W |

| Temperature | 50 °C |

| Reaction time | 10 minutes |

| Yield | Moderate to high (up to ~57% in initial studies, can be optimized) |

This approach was developed to overcome limitations of traditional Fischer indole synthesis and Hemetsberger-Knittel methods, which often require high temperatures and give lower yields.

Traditional Synthetic Routes (Fischer and Hemetsberger-Knittel Methods)

- Fischer Indole Synthesis: Involves phenylhydrazine and ketones or aldehydes but suffers from low yields and side reactions.

- Hemetsberger-Knittel Synthesis: Uses condensation of aryl aldehydes with azidoacetates to form a-azidocinnamates, which upon heating yield indole esters. This method requires high boiling solvents and often results in low yields.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Reaction Time |

|---|---|---|---|---|

| Microwave-assisted synthesis in ionic liquids | High yield, short time, mild conditions, green chemistry | Requires microwave setup, ionic liquid cost | Up to ~57% (initial), can be optimized | 10 minutes |

| Fischer Indole Synthesis | Well-established, widely used | Low yield, side products, harsh conditions | Variable, often low | Several hours |

| Hemetsberger-Knittel Synthesis | Access to diverse indole esters | High boiling solvents, low yield | Low to moderate | Several hours |

| Pyrazole ester synthesis (related) | Environmentally friendly, high purity | Multi-step, specific to pyrazoles | >82% | 8–12 hours |

Summary of Research Findings

- The most efficient and practical method for synthesizing this compound is the microwave-assisted condensation in ionic liquids, which significantly reduces reaction time and improves yield.

- Traditional methods like Fischer and Hemetsberger-Knittel syntheses remain relevant but are less efficient.

- Insights from pyrazole ester preparation suggest that environmentally benign reagents and conditions can be employed for ester synthesis, potentially adaptable for indole derivatives.

- Continued research is focused on optimizing catalysts, solvents, and reaction parameters to further enhance yields and reduce environmental impact.

Chemical Reactions Analysis

Reaction Types and Mechanisms

1.1. Hydrolysis of the Ester Group

The methyl ester group undergoes saponification under alkaline conditions to form the corresponding carboxylic acid. This reaction is critical for synthesizing derivatives like indole-5-carboxylic acid, which can further react with amines to form amides .

1.2. Electrophilic Substitution

The indole ring’s electron-rich nature facilitates electrophilic substitution, particularly at positions activated by the ethyl group (EDG). Reactions such as nitration or bromination can occur at positions 4 or 6, depending on directing effects .

1.3. Reduction of the Esters

The methyl ester can be reduced to a primary alcohol using reagents like lithium aluminum hydride (LiAlH₄). This conversion is foundational for synthesizing alcohol-containing derivatives .

1.4. Amide Formation

Hydrolyzed carboxylic acids derived from the ester react with amines (e.g., aniline derivatives) using coupling agents like BOP (Benzotriazol-1-ol-pentamethylenephosphonamidate) and DIPEA (N,N-diisopropylethylamine) to form amides .

1.5. Oxidation of the Ethyl Group

While not explicitly observed in the provided data, the ethyl group may undergo oxidation to ketones or carboxylic acids under strong oxidizing conditions (e.g., KMnO₄), though this could compromise the indole ring’s stability .

Reaction Conditions and Reagents

Characterization Data

3.1. NMR Analysis

For methyl 3-cyclohexyl-1H-indole-5-carboxylate (analogous structure):

-

¹H NMR (CDCl₃) : δ = 8.42–8.39 (m, 2H), 7.87 (dd), 7.32 (d), 6.97 (d), 3.94 (s, 3H) .

-

¹³C NMR (CDCl₃) : δ = 168.6 (carbonyl), 139.1, 126.5, 124.7, 123.1, 122.4, 120.9, 120.8, 110.8 (aromatic carbons) .

3.2. IR Analysis

Research Findings

-

Amide Derivatives : Coupling of indole-5-carboxylic acid with amines (e.g., aniline) yields amides with potential bioactivity .

-

Substitution Patterns : The ethyl group’s position and electron-donating nature influence regioselectivity in electrophilic reactions .

-

Synthetic Scalability : Reactions like saponification and amide coupling are optimized for high yields under mild conditions .

Comparative Analysis

Scientific Research Applications

Methyl 3-Ethyl-1H-indole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-Ethyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Methyl 3-(Phenylselanyl)-1H-indole-5-carboxylate (3la)

- Structure : Features a phenylselanyl (-SePh) group at position 3 and a methyl ester at position 5.

- Key Differences : The ethyl group in the target compound is replaced with a bulkier, more polarizable selenium-containing substituent. This increases molecular weight (260.33 vs. 191.18 for the unsubstituted ester) and may enhance interactions with biological targets via selenium’s unique redox properties .

- Synthesis : Prepared via column chromatography (petroleum ether:ethyl acetate = 5:1), yielding 91% purity. Comparatively, the target compound’s synthesis likely involves alkylation at position 3 followed by esterification .

Ethyl 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carboxylate

- Structure: Substituted with a dimethylaminoethyl group at position 3 and an ethyl ester at position 5.

- The ethyl ester (vs. methyl) increases lipophilicity (logP ~2.5 vs. ~2.0 for methyl esters), influencing pharmacokinetics .

Methyl 5-Methoxy-1H-indole-3-carboxylate

- Structure : Methoxy group at position 5 and methyl ester at position 3.

- Key Differences: Substituent positions are reversed compared to the target compound. The melting point (>200°C) aligns with other indole esters, suggesting similar crystallinity .

Physical and Chemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| Methyl 3-Ethyl-1H-indole-5-carboxylate | 219.24 | ~199–201 (estimated) | 3-Ethyl, 5-COOCH₃ |

| Methyl 3-(Phenylselanyl)-1H-indole-5-carboxylate | 260.33 | Not reported | 3-SePh, 5-COOCH₃ |

| Ethyl 5-Hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate | 261.32 | Not reported | 5-OH, 2-CH₃, 1-propyl |

| 7-Methoxy-1H-indole-3-carboxylic acid | 191.18 | 199–201 | 7-OCH₃, 3-COOH |

Notes:

- The ethyl group at position 3 in the target compound likely enhances lipophilicity compared to polar groups like -OH or -SePh.

- Melting points for indole derivatives correlate with hydrogen-bonding capacity; esters with fewer H-bond donors (e.g., target compound) may have lower melting points than carboxylic acids .

Hydrogen Bonding and Crystallinity

- The ester group at position 5 acts as a hydrogen-bond acceptor, while the NH group at position 1 serves as a donor. Bulky substituents (e.g., ethyl at position 3) may sterically hinder NH participation in H-bonding, reducing crystal packing efficiency compared to smaller substituents like methoxy .

Biological Activity

Methyl 3-Ethyl-1H-indole-5-carboxylate is an indole derivative that has garnered attention in scientific research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features an indole ring system, which is known for its ability to interact with various biological receptors. The compound's molecular formula is , and it possesses a carboxylate ester functional group that contributes to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole structure allows for high-affinity binding to multiple receptors, influencing various biological processes such as enzyme inhibition and receptor modulation. This compound has shown potential in the following areas:

- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication, making them candidates for antiviral drug development .

- Anticancer Properties : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Effects : this compound has shown significant antibacterial and antifungal activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Biological Activity Data

The following table summarizes the biological activities of this compound based on recent studies:

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines (HT-29, A549). The compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In another investigation, this compound demonstrated substantial antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentration (MIC) values of 0.0048 mg/mL and 0.0195 mg/mL respectively . This suggests that the compound could be developed into a new class of antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 3-Ethyl-1H-indole-5-carboxylate, and how can reaction intermediates be characterized?

- Methodological Answer : A common approach involves the condensation of substituted indole precursors with ethylating agents. For example, indole-5-carboxylate derivatives can be alkylated at the 3-position using ethyl halides under basic conditions. Reaction intermediates (e.g., 3-ethylindole intermediates) should be characterized via -NMR to confirm regioselectivity and LC-MS to monitor purity. Evidence from indole ester synthesis (e.g., ethyl 5-fluoroindole-2-carboxylate in ) suggests similar protocols apply.

- Key Tools : NMR, LC-MS, column chromatography for purification.

Q. How should this compound be stored to ensure stability during experimental workflows?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at room temperature, protected from light. Degradation studies on analogous compounds (e.g., Methyl 1H-indole-5-carboxylate in ) indicate sensitivity to moisture and oxidation. Use desiccants and monitor via periodic HPLC analysis to detect decomposition.

- Key Tools : HPLC, inert atmosphere storage systems.

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Use - and -NMR to confirm the ethyl group (δ ~1.2–1.4 ppm for CH, δ ~2.6–3.0 ppm for CH) and ester carbonyl (δ ~165–170 ppm). IR spectroscopy can validate the ester C=O stretch (~1700–1750 cm). Comparative data from methyl indole carboxylates ( ) supports this approach.

- Key Tools : NMR, IR, mass spectrometry.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data for this compound?

- Methodological Answer : Employ density functional theory (DFT) with B3LYP or M06-2X functionals to simulate NMR/IR spectra and compare with experimental results. For example, used DFT to analyze solvent effects on methyl indole carboxylates, identifying hydrogen bonding as a critical factor in spectral shifts. Discrepancies between computed and observed data may indicate conformational flexibility or solvent interactions.

- Key Tools : Gaussian, ORCA, or similar software; solvent-effect modeling.

Q. What strategies optimize the regioselectivity of ethylation in indole carboxylate derivatives?

- Methodological Answer : Use directing groups (e.g., ester at C-5) to favor ethylation at C-3. highlights the role of acetic acid as a catalyst in similar indole alkylation reactions. Kinetic studies under varying temperatures (e.g., 0°C vs. reflux) and bases (e.g., NaH vs. KCO) can refine selectivity. Monitor reaction progress via TLC and isolate intermediates for XRD validation (e.g., using Mercury software in ).

- Key Tools : XRD (for crystal structure analysis), reaction kinetics software.

Q. How do solvent polarity and hydrogen-bonding interactions affect the photophysical properties of this compound?

- Methodological Answer : Conduct UV-Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., cyclohexane, DMSO). demonstrated that polar solvents stabilize charge-transfer states in methyl indole carboxylates, altering absorption/emission maxima. Computational modeling of solvent effects (e.g., PCM in DFT) can correlate experimental observations with electronic transitions.

- Key Tools : UV-Vis/fluorescence spectrometers, DFT with solvent models.

Data Analysis & Validation

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Use single-crystal XRD to determine bond lengths and angles, particularly for the ethyl and ester groups. Software like Mercury () enables packing analysis to identify intermolecular interactions (e.g., π-stacking). Compare with SHELXL-refined structures ( ) for validation. Discrepancies between experimental and computational geometries may suggest polymorphism.

- Key Tools : Single-crystal XRD, Mercury, SHELXL.

Q. What protocols mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Optimize stoichiometry (e.g., excess ethylating agent) and reaction time to minimize di- or tri-ethylated byproducts. ’s synthesis of ethyl 5-fluoroindole-2-carboxylate recommends stepwise addition of reagents and low-temperature conditions. Post-reaction, use preparative HPLC or recrystallization (e.g., from ethanol/water) for purification.

- Key Tools : Preparative HPLC, recrystallization setups.

Safety & Compliance

Q. What are the critical safety considerations when handling this compound in catalytic studies?

- Methodological Answer : Follow GHS guidelines ( ): use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols. Analogous indole derivatives ( ) show low acute toxicity but may cause skin irritation.

- Key Tools : Fume hoods, hazardous waste disposal systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.